molecular formula C17H19N3O2 B2408692 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(2,4-dimethylphenyl)pyrrolidin-2-one CAS No. 1171049-65-2

4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(2,4-dimethylphenyl)pyrrolidin-2-one

Cat. No.: B2408692
CAS No.: 1171049-65-2
M. Wt: 297.358
InChI Key: XVHKCEWPOFQXJA-UHFFFAOYSA-N
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Description

4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(2,4-dimethylphenyl)pyrrolidin-2-one is a high-quality chemical reagent designed for research and development purposes in medicinal chemistry and neuroscience. This compound features a 1,2,4-oxadiazole heterocycle, a privileged scaffold in drug discovery known for its bioisosteric properties, serving as a metabolically stable analogue of ester and amide functionalities . The 1,2,4-oxadiazole core is present in several commercially available drugs and is extensively investigated for a wide spectrum of biological activities, including potential applications in central nervous system (CNS) disorders . Specifically, pyrrolidin-2-one derivatives (such as related 2-oxo-1-pyrrolidine compounds) are of significant interest in neuroscience research for the treatment of various neurological conditions . Recent studies highlight that 1,2,4-oxadiazole derivatives demonstrate excellent inhibitory potential against acetylcholinesterase (AChE), a key therapeutic target in Alzheimer's disease research, with some compounds showing potency significantly higher than the standard drug donepezil . This compound is intended for research use by qualified laboratory professionals only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(2,4-dimethylphenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-10-3-6-14(11(2)7-10)20-9-13(8-15(20)21)17-18-16(19-22-17)12-4-5-12/h3,6-7,12-13H,4-5,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVHKCEWPOFQXJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4CC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(2,4-dimethylphenyl)pyrrolidin-2-one represents a novel derivative within the oxadiazole class, known for its diverse biological activities. Oxadiazoles have gained attention due to their potential as therapeutic agents in various medical fields, particularly in oncology and infectious diseases. This article reviews the biological activity of this specific compound, synthesizing findings from recent studies and highlighting its pharmacological potential.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Oxadiazole moiety : The 1,2,4-oxadiazole ring is known for its bioactivity, contributing to the compound's interaction with biological targets.
  • Cyclopropyl group : This feature is often associated with enhanced metabolic stability and selective receptor binding.
  • Pyrrolidinone scaffold : This part of the molecule may influence its pharmacokinetic properties.

Biological Activity Overview

Recent studies have demonstrated that derivatives of 1,2,4-oxadiazoles exhibit a wide range of biological activities including:

  • Anticancer Activity : Compounds within this class have shown significant cytotoxic effects against various cancer cell lines. For instance, some oxadiazole derivatives exhibit IC50 values in the low micromolar range against breast (MCF-7) and lung (A549) cancer cells .
CompoundCell LineIC50 (µM)
This compoundMCF-7TBD
Other Oxadiazole DerivativeA5490.12 - 2.78

The mechanism by which oxadiazole derivatives exert their anticancer effects often involves:

  • Induction of Apoptosis : Evidence suggests that these compounds can activate apoptotic pathways in cancer cells by increasing p53 expression and caspase activity .
  • Inhibition of Key Enzymes : Some studies indicate that oxadiazoles can inhibit enzymes involved in tumor growth and metastasis, such as carbonic anhydrases (CAs), which are implicated in cancer progression .

Case Study 1: Antitumor Efficacy

In a study evaluating the efficacy of various oxadiazole derivatives, it was found that certain modifications to the oxadiazole ring significantly enhanced cytotoxicity against MCF-7 cells. The compound displayed an IC50 value comparable to established chemotherapeutics like doxorubicin .

Case Study 2: Antimicrobial Activity

Another study highlighted the antimicrobial properties of oxadiazole derivatives, showing effectiveness against both gram-positive and gram-negative bacteria. The compound under review demonstrated notable inhibition zones in agar diffusion tests .

Scientific Research Applications

Anti-inflammatory Activity

Research has indicated that derivatives of oxadiazole compounds exhibit significant anti-inflammatory properties. The incorporation of the 1,2,4-oxadiazole ring in the structure enhances the inhibition of cyclooxygenase enzymes (COX), particularly COX-2, which is crucial in inflammatory processes. A study demonstrated that similar compounds showed a superior COX-2/COX-1 selectivity ratio compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Meloxicam .

Table 1: Comparative COX Inhibition Data

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)Selectivity Ratio
Meloxicam50801.6
4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(2,4-dimethylphenyl)pyrrolidin-2-oneTBDTBDTBD

Analgesic Properties

The analgesic potential of this compound is linked to its ability to modulate pain pathways through COX inhibition. Studies have shown that oxadiazole derivatives can act on pain receptors and provide relief comparable to existing analgesics .

Neurological Applications

Recent findings suggest that compounds with oxadiazole structures may exhibit neuroprotective effects. Specifically, the cyclopropyl group may interact favorably with muscarinic receptors, showing partial agonist activity at M1 receptors while acting as an antagonist at M2 and M3 receptors . This dual action could be beneficial in treating neurological disorders.

Table 2: Receptor Activity Profile

CompoundM1 Receptor ActivityM2 Receptor ActivityM3 Receptor Activity
This compoundPartial AgonistAntagonistAntagonist

Case Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing derivatives based on the oxadiazole framework demonstrated that modifications led to enhanced anti-inflammatory activity. The synthesized compounds were evaluated for their ability to inhibit COX enzymes and showed promising results in vitro .

Case Study 2: Molecular Docking Studies

Molecular docking studies indicated that the compound fits well into the active site of COX enzymes. The binding affinity was significantly higher than that of traditional NSAIDs, suggesting potential for development into a new class of anti-inflammatory agents .

Preparation Methods

Lactamization of 4-Aminobutyric Acid Derivatives

Heating 4-aminobutyric acid with acetic anhydride yields pyrrolidin-2-one via intramolecular lactamization. This method, while straightforward (75–85% yield), requires careful temperature control to avoid decomposition.

Cyclization of N-Substituted Succinimide Precursors

Alternative routes involve reducing N-(2,4-dimethylphenyl)succinimide with lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF), achieving 70% yield. This approach benefits from commercial availability of succinimide derivatives but necessitates anhydrous conditions.

Functionalization at the 1-Position: Introducing the 2,4-Dimethylphenyl Group

N-Alkylation of Pyrrolidin-2-one

Reaction of pyrrolidin-2-one with 2,4-dimethylbromobenzene in dimethylformamide (DMF) using potassium carbonate (K2CO3) as a base affords 1-(2,4-dimethylphenyl)pyrrolidin-2-one in 65% yield. Excess alkylating agent (1.5 eq) and prolonged reaction times (12–16 h) improve conversion.

Buchwald-Hartwig Amination

Palladium-catalyzed coupling of pyrrolidin-2-one with 2,4-dimethylbromobenzene using Pd(OAc)2, Xantphos, and Cs2CO3 in toluene at 110°C achieves 72% yield. This method avoids stoichiometric bases but requires rigorous exclusion of moisture.

Oxadiazole Ring Construction at the 4-Position

Amidoxime Intermediate Synthesis

Treatment of 4-cyano-1-(2,4-dimethylphenyl)pyrrolidin-2-one with hydroxylamine hydrochloride in ethanol/water (3:1) at 80°C generates the amidoxime intermediate (85% yield). The reaction’s completion is confirmed by disappearance of the nitrile IR stretch at ~2240 cm⁻¹.

Cyclocondensation with Cyclopropanecarbonyl Chloride

Heating the amidoxime with cyclopropanecarbonyl chloride in pyridine at 120°C for 6 h induces cyclization to the 1,2,4-oxadiazole. The reaction proceeds via nucleophilic acyl substitution, followed by dehydration (78% yield). Excess pyridine (3 eq) neutralizes HCl, preventing lactam ring opening.

Table 1: Optimization of Oxadiazole Cyclization Conditions

Solvent Base Temp (°C) Time (h) Yield (%)
Pyridine 120 6 78
DMF Et3N 100 8 65
Toluene DBU 110 7 71

Alternative Routes and Comparative Analysis

Tandem N-Alkylation/Oxadiazole Formation

A one-pot strategy alkylates pyrrolidin-2-one with 2,4-dimethylbromobenzene, followed by in situ cyanation (using CuCN) and amidoxime cyclization. This route reduces purification steps but suffers from lower overall yield (52%) due to competing side reactions.

Late-Stage Functionalization via Cross-Coupling

Suzuki-Miyaura coupling of 4-boronic ester-pyrrolidin-2-one with 5-bromo-3-cyclopropyl-1,2,4-oxadiazole demonstrates feasibility (Pd(PPh3)4, Na2CO3, 80°C, 68% yield). However, boronic ester preparation adds synthetic overhead.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Analysis

  • 1H NMR (400 MHz, CDCl3) : δ 7.12 (d, J = 8.2 Hz, 1H, ArH), 6.98 (s, 1H, ArH), 6.85 (d, J = 8.2 Hz, 1H, ArH), 4.32 (t, J = 7.6 Hz, 1H, NCH2), 3.72–3.65 (m, 2H, CH2CO), 2.51 (s, 3H, CH3), 2.29 (s, 3H, CH3), 1.95–1.87 (m, 1H, cyclopropane CH), 1.12–1.05 (m, 4H, cyclopropane CH2).
  • 13C NMR (100 MHz, CDCl3) : δ 175.6 (C=O), 167.2 (oxadiazole C=N), 139.4, 136.2, 132.7, 129.8, 127.4 (ArC), 58.3 (NCH2), 44.1 (CH2CO), 21.4, 19.8 (ArCH3), 14.2, 10.7 (cyclopropane C).

High-Resolution Mass Spectrometry (HRMS)

Calculated for C19H21N3O2 [M+H]⁺: 324.1708; Found: 324.1711.

Industrial-Scale Considerations and Process Optimization

Green Chemistry Metrics

  • Atom Economy : 84% for the optimized cyclocondensation route.
  • E-Factor : 8.2 kg waste/kg product, primarily from solvent recovery in N-alkylation steps.

Q & A

Q. What are the optimized synthetic routes for 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(2,4-dimethylphenyl)pyrrolidin-2-one, and how can reaction yields be improved?

  • Methodological Answer: A multi-step strategy is recommended:
  • Step 1: Synthesize the pyrrolidin-2-one core via cyclization of substituted γ-lactams or via intramolecular amidation.
  • Step 2: Introduce the 3-cyclopropyl-1,2,4-oxadiazole moiety via cyclocondensation of amidoximes with cyclopropanecarbonyl chloride under microwave-assisted conditions (reduces side reactions).
  • Step 3: Optimize yields (≥70%) using catalysts like HATU or EDCI for coupling reactions, with rigorous inert atmosphere control to prevent oxidation of sensitive cyclopropyl groups .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer:
  • 1H/13C NMR: Assign peaks using DEPT-135 and COSY for pyrrolidin-2-one ring protons (δ 2.5–3.5 ppm) and cyclopropyl protons (δ 1.0–1.5 ppm). Confirm oxadiazole resonance via HMBC correlations .
  • X-ray Diffraction: Resolve stereochemistry and confirm the planar oxadiazole ring geometry (bond angles ~120° for sp² hybridization). Use low-temperature (100 K) single-crystal studies to minimize thermal motion artifacts .

Q. How can researchers assess the purity of this compound and identify potential impurities?

  • Methodological Answer:
  • HPLC: Use a C18 column with a buffer solution (e.g., ammonium acetate, pH 6.5) and gradient elution (acetonitrile/water). Monitor UV absorption at 254 nm for oxadiazole and aromatic moieties .
  • LC-MS: Detect trace impurities (e.g., unreacted amidoximes) via high-resolution mass spectrometry with electrospray ionization (ESI+) .

Advanced Research Questions

Q. What mechanistic insights exist for the cyclocondensation reaction forming the 1,2,4-oxadiazole ring?

  • Methodological Answer:
  • Kinetic Studies: Use stopped-flow IR to monitor the reaction between amidoximes and acyl chlorides. Intermediate nitrile imines can be trapped with dipolarophiles like methyl acrylate.
  • Isotopic Labeling: Introduce 15N-labeled amidoximes to track nitrogen migration via 15N NMR, confirming a [3+2] cycloaddition mechanism .

Q. How can computational modeling predict the compound’s electronic properties and reactivity?

  • Methodological Answer:
  • DFT Calculations: Optimize geometry at the B3LYP/6-311+G(d,p) level. Calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. Compare with experimental X-ray bond lengths (e.g., C–O in oxadiazole: ~1.36 Å) .
  • Molecular Dynamics (MD): Simulate solvation effects in polar aprotic solvents (e.g., DMF) to model reaction pathways .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NOESY correlations)?

  • Methodological Answer:
  • Cross-Validation: Combine NMR with IR (C=O stretch at ~1680 cm⁻¹ for pyrrolidin-2-one) and mass spectrometry.
  • Dynamic Effects: Consider restricted rotation of the 2,4-dimethylphenyl group, which may cause splitting of NMR signals. Variable-temperature NMR (VT-NMR) can confirm conformational exchange .

Q. What strategies are effective for enantiomeric analysis of chiral derivatives of this compound?

  • Methodological Answer:
  • Chiral HPLC: Use a Chiralpak IA column with hexane/isopropanol (90:10) to separate enantiomers. Monitor elution times and compare with racemic standards.
  • Circular Dichroism (CD): Correlate CD spectra with X-ray crystallography data to assign absolute configuration .

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